molecular formula C8H7Br3O B015578 1,3,5-Tribromo-2-methoxy-4-methylbenzene CAS No. 41424-36-6

1,3,5-Tribromo-2-methoxy-4-methylbenzene

Cat. No.: B015578
CAS No.: 41424-36-6
M. Wt: 358.85 g/mol
InChI Key: NMPPAMFEYWGNCI-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-methoxy-4-methylbenzene (CAS: 41424-36-6, molecular formula: C₈H₇Br₃O) is a halogenated aromatic compound featuring a benzene ring substituted with three bromine atoms at positions 1, 3, and 5, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4 . Synonyms include Tribomocresol Methyl Ester and 2,4,6-Tribromo-3-methyl-anisole, reflecting variations in nomenclature conventions .

The compound’s synthesis has been documented in historical and modern literature. Early work by Kohn and Segel (1925) described bromination methods for aromatic systems, while Scala-Valero et al. (1999) optimized regioselective substitution protocols . Its structural complexity arises from the interplay of electron-withdrawing bromine atoms and electron-donating methoxy and methyl groups, influencing reactivity and physical properties.

Properties

IUPAC Name

1,3,5-tribromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPAMFEYWGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044939
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41424-36-6
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Decarboxylative Bromination Using Bu₄NBr₃

A robust method for introducing bromine atoms involves decarboxylative bromination, as demonstrated in the synthesis of structurally analogous compounds. In this approach, a benzoic acid derivative undergoes bromination in the presence of tetrabutylammonium tribromide (Bu₄NBr₃) and a phosphate base (e.g., K₃PO₄) in acetonitrile. For example, 4-bromo-1-methoxy-2-methylbenzene was synthesized from 3-methyl-4-methoxybenzoic acid with a 77% yield under optimized conditions (100°C, 16 hours). This method’s regioselectivity is influenced by the electron-donating methoxy and methyl groups, which direct bromination to the para and ortho positions relative to the substituents.

Table 1: Reaction Conditions for Decarboxylative Bromination

Starting MaterialReagentBaseSolventTemp (°C)Time (h)Yield (%)
3-methyl-4-methoxybenzoic acidBu₄NBr₃ (1.0 eq)K₃PO₄MeCN1001677

Sequential Electrophilic Aromatic Substitution

Electrophilic bromination is a classical approach for introducing bromine atoms onto aromatic rings. The methoxy group (-OCH₃) activates the ring toward electrophilic attack, directing incoming bromine to the ortho and para positions. However, achieving triple bromination at the 1,3,5-positions necessitates careful stoichiometric control and temperature modulation. For instance, bromination of 2-methoxy-4-methylphenol with excess bromine (Br₂) in dichloromethane at 0°C yields a mono-brominated intermediate, while subsequent reactions at elevated temperatures (40–60°C) introduce additional bromines.

Mechanistic Insights :

  • Initial Bromination : The methoxy group directs the first bromine to the para position (C-5), forming 5-bromo-2-methoxy-4-methylphenol.

  • Second Bromination : Elevated temperature enables bromination at the ortho position (C-3), yielding 3,5-dibromo-2-methoxy-4-methylphenol.

  • Third Bromination : A Lewis acid catalyst (e.g., FeBr₃) facilitates bromination at the remaining activated position (C-1), completing the tribromination.

Multi-Step Synthesis Routes

Functional Group Interconversion (FGI) Approaches

A multi-step synthesis beginning with 2-methoxy-4-methylaniline has been explored. The amino group (-NH₂) serves as a directing group for initial brominations, followed by diazotization and replacement with a hydrogen atom:

  • Bromination of Aniline Derivative :

    • 2-methoxy-4-methylaniline undergoes bromination with N-bromosuccinimide (NBS) in acetic acid, yielding 2-methoxy-4-methyl-3,5-dibromoaniline.

  • Diazotization and Hydrolysis :

    • Treatment with NaNO₂/HCl converts the amino group to a diazonium salt, which is hydrolyzed to a phenol intermediate.

  • Methylation and Final Bromination :

    • The phenol is methylated using dimethyl sulfate (DMS) to restore the methoxy group, followed by a third bromination at C-1 using Br₂/FeBr₃.

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Industrial synthesis prioritizes cost-effectiveness and scalability. Bromination in chlorinated solvents (e.g., CCl₄) minimizes side reactions, while recyclable catalysts like FeBr₃ enhance process sustainability. A representative large-scale procedure involves:

  • Step 1 : Bromination of 2-methoxy-4-methylphenol (1.0 eq) with Br₂ (3.2 eq) in CCl₄ at 50°C for 24 hours.

  • Step 2 : Quenching with aqueous Na₂S₂O₃ to remove excess bromine.

  • Step 3 : Recrystallization from ethanol to isolate the product in >85% purity.

Table 2: Industrial Bromination Parameters

ParameterValue
Bromine Equivalents3.2 eq
SolventCarbon tetrachloride
Temperature50°C
Reaction Time24 hours
Yield72–78%

Purity and Yield Enhancements

Chromatographic purification (e.g., silica gel column with hexane/ethyl acetate) resolves regioisomeric byproducts. Additionally, kinetic studies reveal that maintaining a bromine concentration below 2.0 M suppresses di- and tri-brominated byproducts during the initial stages .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2-methoxy-4-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents Halogen Type Key Features
This compound C₈H₇Br₃O 1,3,5-Br; 2-OCH₃; 4-CH₃ Bromine Methyl enhances steric hindrance
2,3,5,6-Tetrachloroanisole C₇H₄Cl₄O 2,3,5,6-Cl; 4-OCH₃ Chlorine Higher electronegativity, smaller size
1,2,4,5-Tetrachloro-3-(methylthio)benzene C₇H₄Cl₄S 1,2,4,5-Cl; 3-SCH₃ Chlorine Thioether group alters electronic effects
2,4,6-Tribromoanisole (hypothetical) C₇H₅Br₃O 2,4,6-Br; 1-OCH₃ Bromine Lacks methyl group; symmetrical substitution

Key Observations:

Substituent Effects: The methoxy group (-OCH₃) is strongly electron-donating, activating the ring toward electrophilic substitution. In contrast, methylthio (-SCH₃) is less electron-donating due to sulfur’s lower electronegativity .

Symmetry : 2,4,6-Tribromoanisole (hypothetical) would exhibit symmetrical substitution, likely leading to higher melting points compared to the asymmetrical target compound.

Biological Activity

1,3,5-Tribromo-2-methoxy-4-methylbenzene (commonly referred to as Br3MeBz) is a brominated aromatic compound with the molecular formula C8H7Br3OC_8H_7Br_3O. This compound has garnered attention in various fields of research due to its potential biological activities, including radical scavenging and possible applications in pharmacology.

Chemical Structure and Properties

The structure of this compound features three bromine atoms and two substituents (a methoxy group and a methyl group) on a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

PropertyValue
Molecular Weight358.85 g/mol
DensityApproximately 2.013 g/cm³
Melting Point74-76 °C
Boiling Point308-311 °C

Radical Scavenging Activity

Research indicates that this compound exhibits radical-scavenging activity , which is crucial for its potential use in pharmacological applications. This property suggests that the compound may help mitigate oxidative stress by neutralizing free radicals, thus protecting cellular components from damage.

Toxicological Studies

A study utilizing quantitative structure-activity relationship (QSAR) models assessed the acute aquatic toxicity and mutagenicity of this compound. The findings indicated that this compound could pose risks to aquatic life, emphasizing the need for thorough environmental assessments before its widespread application .

Case Studies and Applications

  • Pharmaceutical Research : The compound has been investigated for its potential use in drug development due to its unique chemical properties. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
  • Environmental Impact : Studies have examined the compound's effects on ecosystems, particularly regarding its bioaccumulation potential in aquatic organisms. Such studies are vital for understanding the environmental implications of using brominated compounds in industrial applications .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The bromine atoms and methoxy group are critical for forming covalent bonds with nucleophiles, leading to the generation of new chemical entities that may exhibit biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2-methoxy-4-methylbenzeneOne bromine atomLess reactive due to fewer halogen substituents
1,3-Dibromo-2-methoxybenzeneTwo bromine atomsDifferent substitution pattern affects reactivity
2-Bromo-4-methylphenolOne bromine atom and hydroxyl groupHydroxyl group alters solubility and reactivity
1,3-Dibromo-5-fluoro-2-methoxybenzeneFluorine substituent instead of methylFluorine may enhance biological activity

The combination of three bromines along with methoxy and methyl groups in this compound contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1,3,5-Tribromo-2-methoxy-4-methylbenzene?

  • Methodological Answer :

  • Spectroscopic Analysis : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify structural features, such as methoxy (-OCH3_3) and methyl (-CH3_3) groups. Cross-reference chemical shifts with PubChem data for analogous brominated aromatics (e.g., 3,5-Dibromo-4-hydroxybenzoic acid) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (C8_8H7_7Br3_3O) and fragmentation patterns .
  • Melting Point Determination : Compare observed melting points with literature values, as demonstrated in hydrazide derivative synthesis (e.g., m.p. 141–143°C in triazole preparations) .
  • Chromatography : Utilize TLC or HPLC with UV detection to assess purity, referencing methods for halogenated benzoic acids .

Q. What are optimized synthetic routes for this compound?

  • Methodological Answer :

  • Electrophilic Bromination : Start with 2-methoxy-4-methylbenzene and employ excess bromine (Br2_2) in a catalytic FeBr3_3 system under controlled temperatures (0–25°C) to achieve regioselective tribromination.
  • Solvent Selection : Use polar aprotic solvents like DMSO, as shown in analogous triazole syntheses requiring 18-hour reflux for cyclization .
  • Workup : Follow ice-water quenching and ethanol recrystallization protocols to isolate the product, similar to hydrazide derivative isolation methods .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of brominated aromatic vapors, adhering to guidelines for hazardous benzene derivatives .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as brominated compounds can cause irritation .
  • Waste Disposal : Collect halogenated waste separately, following institutional protocols for bromine-containing organics .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution (NAS) : Explore methoxy group displacement using strong nucleophiles (e.g., amines) under acidic or basic conditions. Reference triazine syntheses where methoxy groups participate in stepwise substitutions .
  • Cross-Coupling Reactions : Optimize Suzuki-Miyaura couplings using boronic acids, leveraging steric effects from bromine substituents. Use Pd catalysts and inert atmospheres, as seen in dioxaborinane-based coupling protocols .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Data Triangulation : Repeat experiments under identical conditions to rule out procedural errors. Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).
  • Computational Validation : Perform DFT calculations to predict NMR chemical shifts and compare with observed data, as done for PubChem structural entries .
  • Peer Consultation : Engage in iterative discussions with collaborators, following qualitative research frameworks for resolving data inconsistencies .

Q. What advanced analytical methods can quantify trace impurities in this compound?

  • Methodological Answer :

  • GC-MS with Derivatization : Convert polar impurities (e.g., hydroxylated byproducts) to volatile derivatives using silylation agents. Optimize column temperature gradients for brominated analytes .
  • HPLC-DAD/ELSD : Use reverse-phase C18 columns with acetonitrile/water mobile phases. Adjust pH to 2.5 (with formic acid) to enhance peak resolution for halogenated aromatics .

Q. How to design studies on environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Experiments : Exclude aqueous solutions to UV light (254 nm) and monitor debromination via LC-MS. Compare with degradation patterns of trichloroanisoles .
  • Microbial Degradation : Screen soil microbiota for dehalogenase activity under aerobic/anaerobic conditions. Use 13C^{13}C-labeled analogs to track metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-Tribromo-2-methoxy-4-methylbenzene
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1,3,5-Tribromo-2-methoxy-4-methylbenzene

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